molecular formula C19H20N4O2S B2449612 N-[(3-methoxyphenyl)methyl]-4-methyl-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-5-carboxamide CAS No. 1251602-02-4

N-[(3-methoxyphenyl)methyl]-4-methyl-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-5-carboxamide

Cat. No.: B2449612
CAS No.: 1251602-02-4
M. Wt: 368.46
InChI Key: YCEXVTMKHOZWBB-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methyl]-4-methyl-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-5-carboxamide is a complex organic compound with a unique structure that combines a thiazole ring, a pyridine ring, and a methoxybenzyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach involves the use of boronic esters as protective groups during the synthesis . The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the recovery and recycling of reagents, such as boronic acids, can help reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]-4-methyl-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups, to amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, must be carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

N-[(3-methoxyphenyl)methyl]-4-methyl-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-4-methyl-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, pyridine derivatives, and methoxybenzyl derivatives. Examples include:

Uniqueness

N-[(3-methoxyphenyl)methyl]-4-methyl-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and development .

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-4-methyl-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-12-6-4-9-16(21-12)23-19-22-13(2)17(26-19)18(24)20-11-14-7-5-8-15(10-14)25-3/h4-10H,11H2,1-3H3,(H,20,24)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEXVTMKHOZWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NC(=C(S2)C(=O)NCC3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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